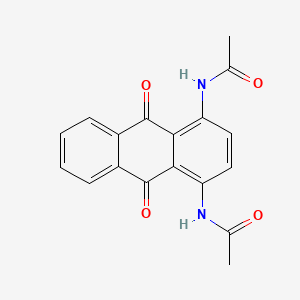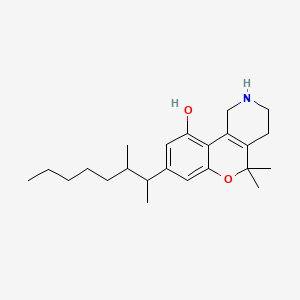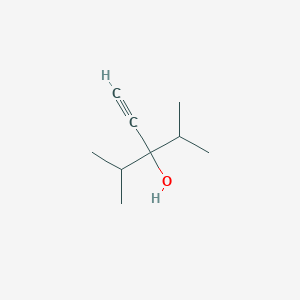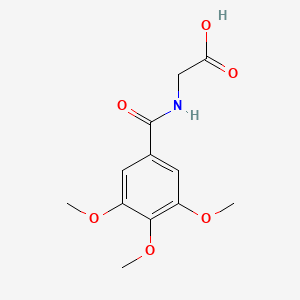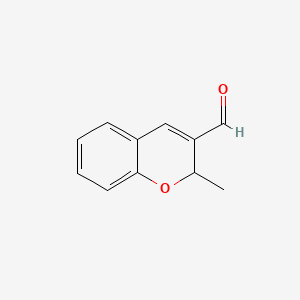
2-methyl-2H-chromene-3-carbaldehyde
Vue d'ensemble
Description
2-Methyl-2H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C11H10O2 . It has a molecular weight of 174.2 and is typically a colorless to yellow liquid or semi-solid or solid .
Molecular Structure Analysis
The molecular structure of 2-methyl-2H-chromene-3-carbaldehyde consists of 11 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
2-Methyl-2H-chromene-3-carbaldehyde is typically a colorless to yellow liquid or semi-solid or solid . It has a molecular weight of 174.2 . More specific physical and chemical properties are not detailed in the search results.Applications De Recherche Scientifique
Antioxidant Activity
2-methyl-2H-chromene-3-carbaldehyde: is a key precursor in synthesizing coumarin–chalcone hybrid molecules, which have demonstrated significant antioxidant potential . These hybrids can scavenge free radicals effectively, suggesting their use in treating diseases where oxidative stress is a contributing factor.
Synthesis of Oxygen Heterocycles
As an important oxygen heterocycle, 2-methyl-2H-chromene-3-carbaldehyde is involved in the synthesis of 2H-chromenes . These compounds are not only prevalent in natural products and pharmaceutical agents but also play a role in materials science and organic synthesis.
Pharmacological Activities
The structural similarity of 2-methyl-2H-chromene-3-carbaldehyde to coumarins allows it to exhibit a variety of pharmacological activities. It has potential applications as an anti-virus, anti-HIV, anti-neoplasm, anti-cancer, and anti-coagulant agent .
Antifungal Applications
Derivatives of 2-methyl-2H-chromene-3-carbaldehyde have been explored for their antifungal properties. The incorporation of various pharmacophores into the chromene structure has led to the development of novel antifungal candidates .
Enzyme Inhibition Studies
This compound has been used in the synthesis of molecules for in-silico inhibitory potency studies. Specifically, it has shown binding affinity with enzymes like human α-amylase and α-glucosidase, which are targets for diabetes treatment.
Research in Life Sciences
2-methyl-2H-chromene-3-carbaldehyde: is utilized in life science research, particularly in chromatography and mass spectrometry. It serves as a standard or reference compound in various analytical chemistry applications .
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-2H-chromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-8-10(7-12)6-9-4-2-3-5-11(9)13-8/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXWDVISFYVJQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973091 | |
| Record name | 2-Methyl-2H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2H-chromene-3-carbaldehyde | |
CAS RN |
57543-42-7 | |
| Record name | 2-Methyl-2H-1-benzopyran-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dibenz[a,c]acridine](/img/structure/B1604859.png)

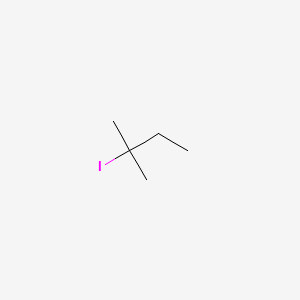



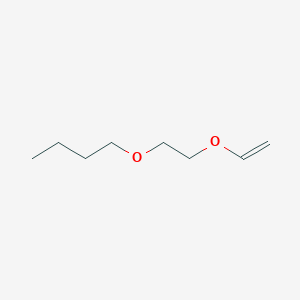
![9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-](/img/structure/B1604869.png)
